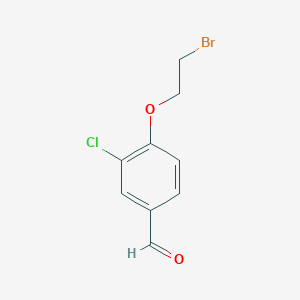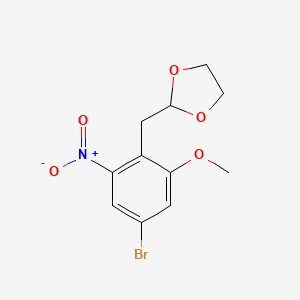
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane
Overview
Description
2-(4’-Bromo-2’-methoxy-6’-nitro)-benzyl-1,3-dioxolane is an organic compound that features a benzyl group substituted with bromine, methoxy, and nitro groups, attached to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Bromo-2’-methoxy-6’-nitro)-benzyl-1,3-dioxolane typically involves the following steps:
Nitration: The starting material, 2-methoxybenzyl alcohol, undergoes nitration to introduce the nitro group at the 6’ position.
Bromination: The nitrated product is then brominated at the 4’ position using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of 1,3-dioxolane ring: The final step involves the formation of the 1,3-dioxolane ring by reacting the brominated product with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Bromo-2’-methoxy-6’-nitro)-benzyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
2-(4’-Bromo-2’-methoxy-6’-nitro)-benzyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4’-Bromo-2’-methoxy-6’-nitro)-benzyl-1,3-dioxolane would depend on its specific application. For instance, in biological systems, it may interact with enzymes or receptors through its functional groups, leading to various biochemical effects. The bromine and nitro groups could play a role in binding to active sites, while the methoxy group might influence the compound’s solubility and distribution.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxy-6-nitroaniline
- 2-Methoxy-6-nitrophenylamine
- 3-Methoxy-5-nitrobenzene-1,2-diamine
Uniqueness
2-(4’-Bromo-2’-methoxy-6’-nitro)-benzyl-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which is not commonly found in similar compounds. This ring structure can impart different chemical and physical properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-[(4-bromo-2-methoxy-6-nitrophenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO5/c1-16-10-5-7(12)4-9(13(14)15)8(10)6-11-17-2-3-18-11/h4-5,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLJJOSMPJEWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CC2OCCO2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)

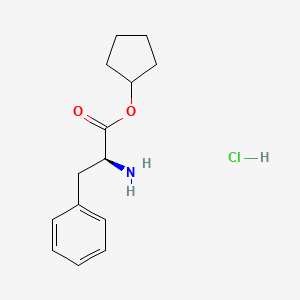
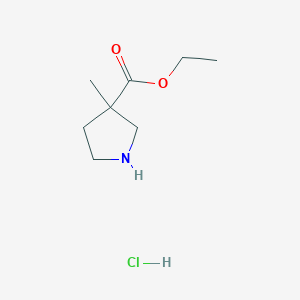
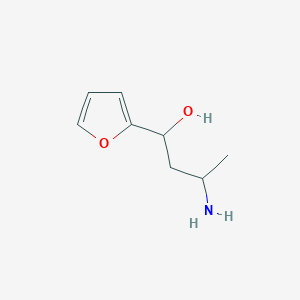

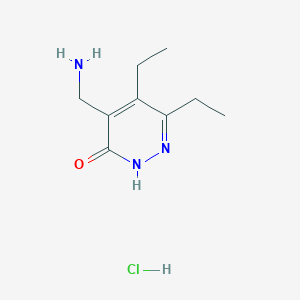
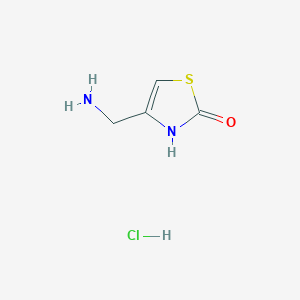



![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)
